molecular formula C6H7BrClN B1252976 Benzenamine, 4-bromo-, hydrochloride CAS No. 624-19-1

Benzenamine, 4-bromo-, hydrochloride

Cat. No.: B1252976
CAS No.: 624-19-1
M. Wt: 208.48 g/mol
InChI Key: XOZVXONHRZDFDW-UHFFFAOYSA-N
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Description

Benzenamine, 4-bromo-, hydrochloride, also known as 4-bromoaniline hydrochloride, is an organic compound with the molecular formula C6H6BrN·HCl. It is a derivative of aniline where a bromine atom is substituted at the para position of the benzene ring. This compound is commonly used in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromoaniline hydrochloride typically involves the bromination of aniline. The process can be summarized as follows:

    Bromination of Aniline: Aniline is reacted with bromine in the presence of a solvent such as acetic acid or water. The reaction is carried out at a controlled temperature to ensure selective bromination at the para position. [ \text{C}_6\text{H}_5\text{NH}_2 + \text{Br}_2 \rightarrow \text{C}_6\text{H}_4\text{BrNH}_2 + \text{HBr} ]

    Formation of Hydrochloride Salt: The resulting 4-bromoaniline is then treated with hydrochloric acid to form the hydrochloride salt. [ \text{C}_6\text{H}_4\text{BrNH}_2 + \text{HCl} \rightarrow \text{C}_6\text{H}_4\text{BrNH}_2 \cdot \text{HCl} ]

Industrial Production Methods: Industrial production of 4-bromoaniline hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product.

Types of Reactions:

    Substitution Reactions: 4-bromoaniline hydrochloride can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The amino group in 4-bromoaniline hydrochloride can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohol.

    Oxidation: Reagents such as potassium permanganate or nitric acid are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 4-aminophenol when hydroxide is the nucleophile.

    Oxidation: Products include 4-bromo-2-nitroaniline or 4-bromo-2-nitrosoaniline.

    Reduction: Products include 4-bromoaniline or other reduced derivatives.

Scientific Research Applications

4-bromoaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Research on 4-bromoaniline hydrochloride includes its potential use in the development of antitumor and antiviral drugs.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromoaniline hydrochloride involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate for enzymes, leading to the formation of specific products. The bromine atom in the para position can influence the reactivity and binding affinity of the compound, making it a valuable tool in research.

Comparison with Similar Compounds

    Aniline: The parent compound without the bromine substitution.

    4-chloroaniline: Similar structure with a chlorine atom instead of bromine.

    4-fluoroaniline: Similar structure with a fluorine atom instead of bromine.

Comparison:

    Reactivity: The presence of the bromine atom in 4-bromoaniline hydrochloride makes it more reactive in nucleophilic substitution reactions compared to aniline.

    Applications: While all these compounds are used in organic synthesis, 4-bromoaniline hydrochloride has unique applications in the development of specific pharmaceuticals and agrochemicals due to its distinct reactivity profile.

Properties

IUPAC Name

4-bromoaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN.ClH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZVXONHRZDFDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883510
Record name Benzenamine, 4-bromo-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624-19-1
Record name Benzenamine, 4-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-bromo-, hydrochloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 4-bromo-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromoanilinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.851
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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